molecular formula C16H16ClNO B5837893 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide

Cat. No.: B5837893
M. Wt: 273.75 g/mol
InChI Key: BTYQGAXWBBWWHJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide typically involves the reaction of 2-ethylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-3-12-6-4-5-7-15(12)18-16(19)13-9-8-11(2)10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYQGAXWBBWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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